molecular formula C15H21N3O B11734830 N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11734830
M. Wt: 259.35 g/mol
InChI Key: VMPZLOHJTSZRAG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxybenzyl group, a methyl group, and an isopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as a catalyst.

    Attachment of the Methoxybenzyl Group: The final step involves the reaction of the intermediate compound with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
  • N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-one
  • This compound derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methoxybenzyl, methyl, and isopropyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-5-7-14(19-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H,16,17)

InChI Key

VMPZLOHJTSZRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

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